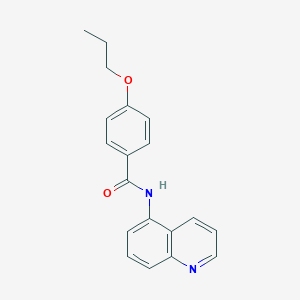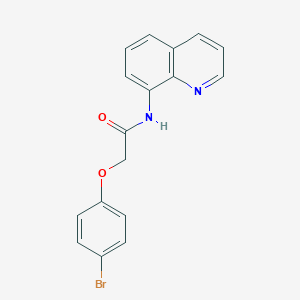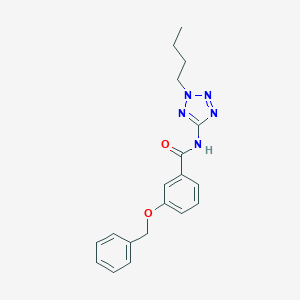![molecular formula C21H15ClN2O4S B244467 N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide, also known as CBTF, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. CBTF is a furamide derivative that has been synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve multiple pathways. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to inhibit several enzymes involved in cancer cell proliferation, including topoisomerase II and HDAC. It has also been found to modulate the expression of several genes involved in inflammation and neuroprotection, including NF-κB and BDNF.
Biochemical and Physiological Effects:
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been found to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide for lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide research. One potential direction is to investigate the anticancer activity of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in vivo using animal models of cancer. Another potential direction is to explore the neuroprotective effects of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide and to optimize its synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide involves several steps, including the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-methoxyaniline, followed by the reaction of the resulting intermediate with 2-furoic acid. The final product is obtained through purification and crystallization processes. The synthesis method of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been optimized to improve yield and purity, and it has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have investigated the anticancer activity of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in different cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in these cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has also been found to have anti-inflammatory and neuroprotective effects. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H15ClN2O4S |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4S/c1-27-15-9-8-12(23-20(25)16-6-4-10-28-16)11-14(15)24-21(26)19-18(22)13-5-2-3-7-17(13)29-19/h2-11H,1H3,(H,23,25)(H,24,26) |
Clave InChI |
YBYANPORPUGVJT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)
